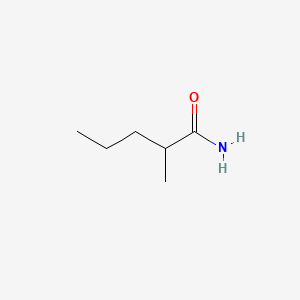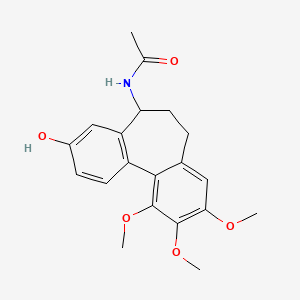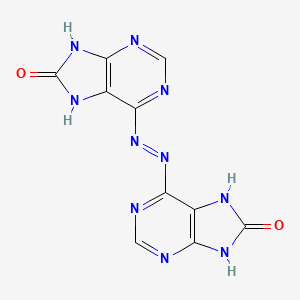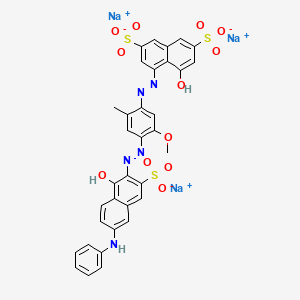
1,2,3,4-Tetrahydro-2-naphthylamine
Overview
Description
1,2,3,4-tetrahydronaphthalen-2-amine is a member of tetralins.
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydro-2-naphthylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of N-heteroaryl-tetrahydrocarbazolamines, which act as AHR inhibitors . The compound’s interaction with enzymes such as iodocyclization of 4-aryl-4-pentenoic acids highlights its importance in biochemical synthesis . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound can act as competitive inhibitors of synaptosomal serotonin uptake, thereby affecting neurotransmitter levels and signaling pathways . Additionally, its impact on gene expression and cellular metabolism can lead to changes in cell growth, differentiation, and overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to act as an efficient reagent for iodocyclization reactions indicates its potential to modulate enzyme activity . Furthermore, its role as an AHR inhibitor suggests that it can influence gene expression by interacting with specific transcription factors and regulatory proteins . These molecular interactions are essential for understanding the compound’s therapeutic potential and its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound can undergo degradation under certain conditions, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can affect cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it can lead to toxic or adverse effects. For example, studies have shown that high doses of the compound can cause changes in the structure or function of salivary glands and vascular constrictions in animal models . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds. The compound’s role in the preparation of N-heteroaryl-tetrahydrocarbazolamines highlights its involvement in metabolic pathways that regulate enzyme activity and metabolic flux . These interactions are essential for understanding the compound’s metabolic fate and its impact on overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s solubility in chloroform, DMSO, and methanol suggests that it can be transported across cell membranes and distributed within different cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications can direct it to specific compartments or organelles within the cell. For instance, its interaction with specific enzymes and proteins can influence its localization to the cytoplasm, nucleus, or other organelles . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and its potential therapeutic applications.
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZGPXSSNPTNMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3459-02-7 (hydrochloride), 1743-01-7 (hydrochloride) | |
| Record name | 1-Aminotetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminotetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002954509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70903059 | |
| Record name | 1-Aminotetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70903059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2217-40-5, 2954-50-9 | |
| Record name | 1,2,3,4-Tetrahydro-1-naphthylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminotetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminotetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002954509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2217-40-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30349 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Aminotetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70903059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-1-naphthylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINOTETRALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7A3GV2PNX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-aminotetralin relate to its dopaminergic activity?
A1: 2-Aminotetralin acts as a structural base for developing dopamine receptor agonists. Research suggests that incorporating the 2-aminotetralin system into molecules mimics the dopaminergic pharmacophore found in (6aR)-(-)-apomorphine, a dopamine receptor agonist. [] The position of hydroxyl groups on the 2-aminotetralin scaffold significantly influences its activity. For example, 5-hydroxy-2-aminotetralin derivatives exhibit potent dopaminergic activity, with variations in the N-alkyl substituent impacting their binding affinity and agonist properties. []
Q2: Can the 2-aminotetralin scaffold be modified to target serotonin receptors?
A2: Yes, research has demonstrated that 2-aminotetralin derivatives can interact with serotonin receptors. For instance, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a known selective 5-HT1A serotonin agonist. Further modifications, such as incorporating phenylalkyl groups on the nitrogen atom, can significantly influence the binding affinity for 5-HT1A receptors. []
Q3: Does the stereochemistry of 2-aminotetralin derivatives impact their biological activity?
A3: Absolutely. Studies show that stereochemistry plays a crucial role in the binding affinity and selectivity of 2-aminotetralin derivatives for different receptor subtypes. For example, with 7-hydroxy-2-aminotetralin (7-OH-AT), the (2R)-enantiomer exhibits higher activity at dopamine D2 receptors, while in the 5-hydroxy-2-aminotetralin series, the (2S)-enantiomers demonstrate greater efficacy. []
Q4: How does the introduction of halogen atoms affect the dopaminergic activity of 2-aminotetralin derivatives?
A4: Incorporating halogen atoms into the 2-aminotetralin structure can significantly alter its dopaminergic properties. Studies reveal that introducing a chlorine atom at the 8-position of 2-amino-6,7-dihydroxytetralin (ADTN) leads to a compound with a high preference for D1 dopamine receptors. In contrast, replacing the 7-hydroxyl group with a halogen in a series of 7,8-dihydroxy-1-phenyltetrahydro-3-benzazepine dopamine receptor agonists resulted in a shift from agonist to antagonist activity. []
Q5: How do 2-phenylethylamine (PEA) analogs affect the spinal monosynaptic reflex (MSR)?
A5: Research indicates that high doses of PEA and related compounds, including 2-aminotetralin analogs, reduce the amplitude of the MSR in C1-spinalized rats. This MSR depression is attributed to both direct and indirect 5-HT agonistic mechanisms. Notably, the MSR depression induced by S(+)-methamphetamine, but not PEA or R(+)-2-aminotetralin, was abolished by treatments that reduced serotonin levels, suggesting different mechanisms of action among these compounds. []
Q6: What is the role of the 2-aminotetralin moiety in the activity of hallucinogens?
A6: The 2-aminotetralin moiety is present in some hallucinogenic compounds and appears to be essential for their direct 5-HT agonistic activity. For example, R(+)-2-aminotetralin's ability to depress MSR was antagonized by 5-HT antagonists, indicating a serotonergic mechanism. This supports the idea that the 2-aminotetralin structure contributes to the hallucinogenic effects of certain substances through its interaction with serotonin receptors. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

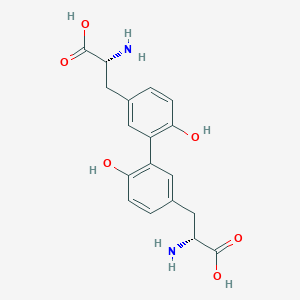


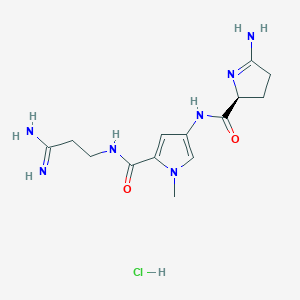


![nonacyclo[17.9.2.22,5.03,15.04,12.06,11.016,29.020,25.026,30]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene](/img/structure/B1217330.png)
